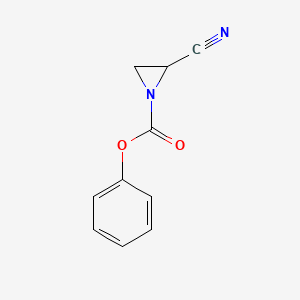

Phenyl 2-cyanoaziridine-1-carboxylate

Description

Phenylephrine hydrochloride (PE), chemically known as 3-(hydroxyphenyl)-2-(methylamino)ethanol hydrochloride, is a sympathomimetic agent primarily used as a decongestant in nasal sprays and oral medications. It functions by constricting blood vessels, reducing mucosal edema, and alleviating nasal congestion . PE is also employed as a vasopressor in clinical settings to manage hypotension, though this application is less common due to its potent blood pressure-elevating effects . Analytically, PE is quantified using spectrophotometric methods, such as coupling with diazotized 2-aminobenzothiazole in alkaline media to form a stable azo dye with a maximum absorbance at 510 nm . This method demonstrates a molar absorptivity of 6.620 × 10³ L·mol⁻¹·cm⁻¹ and adheres to Beer’s law within 0.4–10 ppm concentrations .

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

phenyl 2-cyanoaziridine-1-carboxylate |

InChI |

InChI=1S/C10H8N2O2/c11-6-8-7-12(8)10(13)14-9-4-2-1-3-5-9/h1-5,8H,7H2 |

InChI Key |

CETKVTCUKOQKOP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N1C(=O)OC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Amino Nitriles

One common approach is the intramolecular cyclization of β-amino nitriles to form the aziridine ring. This involves:

- Starting from a β-amino nitrile precursor, which can be synthesized by Michael addition or nucleophilic substitution.

- Treatment with a suitable base or dehydrating agent to induce ring closure forming the aziridine.

This method allows the cyano group to be introduced prior to ring closure, ensuring its position at the 2-position of the aziridine.

Cyanation of Aziridine Precursors

Another method involves cyanation of aziridine intermediates or their precursors:

- Using cyanide sources such as potassium cyanide or sodium cyanide.

- Catalysis by quaternary ammonium salts (e.g., tricaprylylmethylammonium chloride) to facilitate cyanide transfer.

- Reactions are typically performed in aqueous media at moderate temperatures (20–40°C) to avoid harsh conditions and toxic byproducts.

This approach benefits from high yields and environmentally benign conditions, avoiding heavy metal cyanides and organic solvents.

Carbamate Formation on Aziridine Nitrogen

The phenyl carboxylate group is introduced by carbamoylation of the aziridine nitrogen:

- Reaction of the aziridine with phenyl chloroformate or phenyl carbonate derivatives.

- Conditions typically involve mild bases (e.g., triethylamine) in organic solvents such as dichloromethane or acetonitrile.

- The reaction proceeds at room temperature or slightly elevated temperatures (15–50°C) to afford phenyl 2-cyanoaziridine-1-carboxylate.

This step is crucial for installing the phenyl carboxylate moiety with high selectivity and yield.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| β-Amino nitrile cyclization | Base (e.g., NaH, K2CO3), solvent (THF, MeOH) | 20–60 | 2–6 | 70–85 | Ring closure under mild conditions |

| Cyanation | KCN or NaCN, quaternary ammonium catalyst | 20–40 | 4–6 | 85–90 | Aqueous medium, avoids heavy metals |

| Carbamoylation | Phenyl chloroformate, base (Et3N), solvent | 15–50 | 1–4 | 80–90 | Mild conditions, high selectivity |

- The use of quaternary ammonium salts as phase-transfer catalysts significantly improves cyanation efficiency, yielding high purity 2-cyanoaziridine intermediates without heavy metal contamination.

- Hydrolysis and further functionalization of cyanopyridine derivatives under alkaline conditions have been reported, but for aziridine systems, direct cyanation and carbamoylation are preferred to maintain ring integrity.

- Oxidative methods and alternative cyclization strategies have been explored for related heterocycles but are less common for this compound due to potential ring opening or side reactions.

- Spectroscopic analyses (NMR, IR, MS) confirm the successful installation of the cyano and phenyl carboxylate groups, with characteristic signals for the aziridine ring protons and cyano carbon observed.

The preparation of this compound is efficiently achieved through a sequence of:

- Cyclization of β-amino nitriles to form the aziridine ring.

- Cyanation using potassium or sodium cyanide catalyzed by quaternary ammonium salts in aqueous media.

- Carbamoylation of the aziridine nitrogen with phenyl chloroformate under mild conditions.

This methodology offers high yields, operational simplicity, and environmental advantages by avoiding heavy metals and harsh reagents. Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice further enhances the process efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-cyanoaziridine-1-carboxylate undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles .

Common Reagents and Conditions

Nucleophilic Ring-Opening: This reaction involves the attack of nucleophiles such as amines, thiols, or alcohols on the aziridine ring, leading to the formation of open-chain products.

Substitution: Substitution reactions can occur at the phenyl group or the cyano group, depending on the reagents and conditions used.

Major Products Formed

The major products formed from these reactions include open-chain amines, aziridine N-oxides, and substituted aziridines. The specific products depend on the nature of the nucleophile and the reaction conditions .

Scientific Research Applications

Phenyl 2-cyanoaziridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 2-cyanoaziridine-1-carboxylate involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, which makes it highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect their function . The molecular targets and pathways involved include thiol groups on proteins and enzymes, which can be selectively alkylated by the compound .

Comparison with Similar Compounds

Methodological Advantages Over Alternatives

The proposed spectrophotometric method for PE offers:

- Simplicity: No need for derivatization or chromatographic separation, unlike HPLC or CE methods .

- Cost-Effectiveness : Avoids expensive reagents (e.g., chemiluminescence detectors) used in flow injection analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.